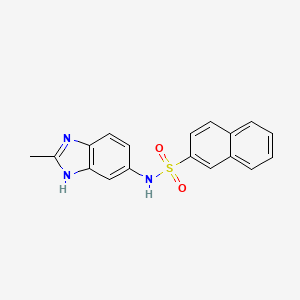
N-(2-methyl-1H-benzimidazol-5-yl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-1H-benzimidazol-5-yl)naphthalene-2-sulfonamide is a heterocyclic compound with a benzimidazole moiety linked to a naphthalene ring via a sulfonamide group. Let’s break down its structure:
Preparation Methods
The synthesis of N-(2-methyl-1H-benzimidazol-5-yl)naphthalene-2-sulfonamide typically involves the following steps:
Construction of Benzene Ring: Start by condensing o-phenylenediamine with formic acid or trimethyl orthoformate. Alternatively, carbondisulfide can be used in alkaline alcoholic solution. This step forms the benzene ring-containing 1,2-diamino groups.
Ring Closure: The imidazole ring is formed by closing the benzimidazole structure using the o-phenylenediamine moiety.
Chemical Reactions Analysis
N-(2-methyl-1H-benzimidazol-5-yl)naphthalene-2-sulfonamide may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions need further investigation.
Scientific Research Applications
Medicinal Chemistry: Explore its antimicrobial, anticancer, and anti-inflammatory properties.
Biology: Investigate its effects on cellular processes and pathways.
Industry: Assess its industrial applications, such as in drug development or materials science.
Mechanism of Action
The exact mechanism by which N-(2-methyl-1H-benzimidazol-5-yl)naphthalene-2-sulfonamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
To highlight its uniqueness, we can compare this compound with other benzimidazole-based derivatives. Further research is needed to identify similar compounds and evaluate their distinct features.
Remember that scientific advancements continually shape our understanding of compounds like N-(2-methyl-1H-benzimidazol-5-yl)naphthalene-2-sulfonamide
Properties
Molecular Formula |
C18H15N3O2S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(2-methyl-3H-benzimidazol-5-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C18H15N3O2S/c1-12-19-17-9-7-15(11-18(17)20-12)21-24(22,23)16-8-6-13-4-2-3-5-14(13)10-16/h2-11,21H,1H3,(H,19,20) |
InChI Key |
FLWXBQWYAKSPPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


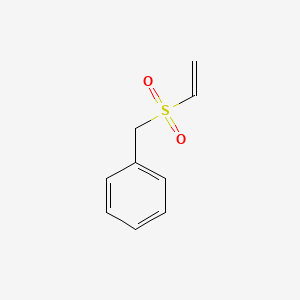
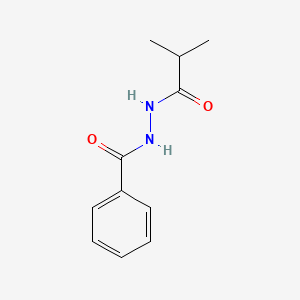
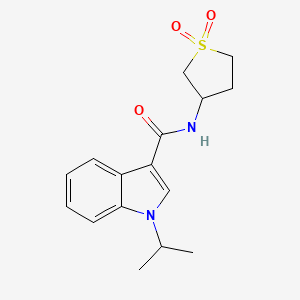
![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12162122.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-acetylphenyl)acetamide](/img/structure/B12162132.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12162136.png)
![5-[(4-Ethoxy-3-methoxyphenyl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazo lidin-4-one](/img/structure/B12162145.png)
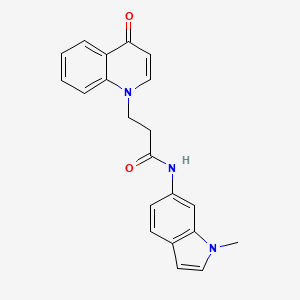
![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one](/img/structure/B12162149.png)
![2-(4-acetamido-1H-indol-1-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide](/img/structure/B12162150.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B12162155.png)
![6-chloro-3-(furan-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B12162159.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(7-methoxy-1H-indol-1-yl)propanamide](/img/structure/B12162166.png)
![7-[(2-Hydroxyphenyl)-(thiazol-2-ylamino)methyl]quinolin-8-ol](/img/structure/B12162169.png)
